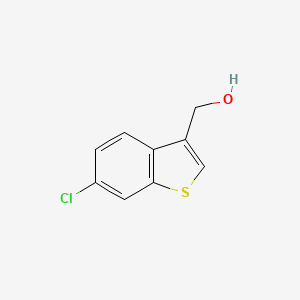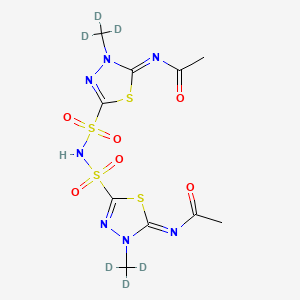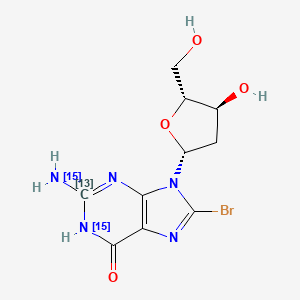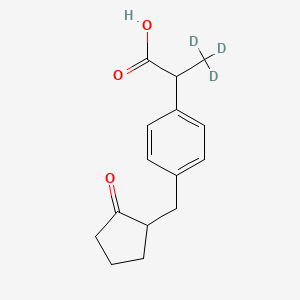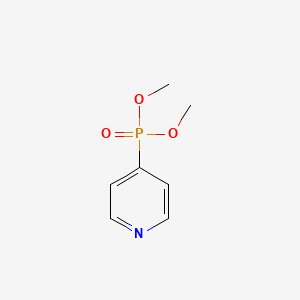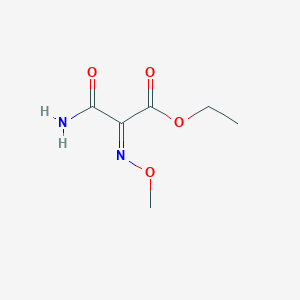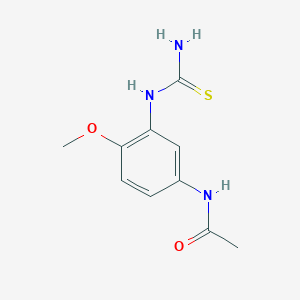
N-(4-Methoxy-3-thioureido-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a carbamothioylamino group and a methoxyphenyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 3-(carbamothioylamino)-4-methoxybenzoic acid. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(carbamothioylamino)-3-[(4-methylphenyl)methoxy]thiophene-2-carboxamide: This compound shares a similar carbamothioylamino group but has a different aromatic ring structure.
N-[4-(carbamothioylamino)phenyl]acetamide: This compound has a similar structure but lacks the methoxy group, which may affect its chemical properties and biological activity.
Uniqueness
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is unique due to the presence of both the methoxy and carbamothioylamino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups may enhance the compound’s versatility in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H13N3O2S |
|---|---|
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C10H13N3O2S/c1-6(14)12-7-3-4-9(15-2)8(5-7)13-10(11)16/h3-5H,1-2H3,(H,12,14)(H3,11,13,16) |
Clé InChI |
PHUVDORRBPVQFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
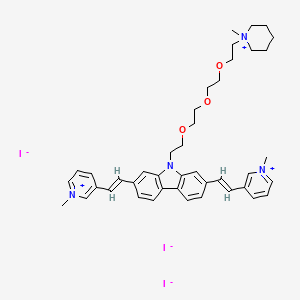

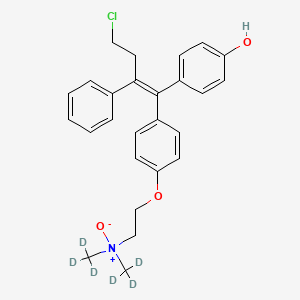
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
